N-Boc-2-piperidinecarboxylic acid
Overview
Description
1-(Tert-butoxycarbonyl)piperidine-2-carboxylic acid is a chemical compound with the molecular formula C11H19NO4 and a molecular weight of 229.27 g/mol . It is commonly used in organic synthesis, particularly in the preparation of peptides and other complex molecules. The compound is characterized by the presence of a piperidine ring, which is a six-membered ring containing one nitrogen atom, and a tert-butoxycarbonyl (Boc) protecting group attached to the nitrogen atom .
Preparation Methods
1-(Tert-butoxycarbonyl)piperidine-2-carboxylic acid can be synthesized through various methods. One common synthetic route involves the reaction of piperidine with tert-butoxycarbonyl chloride in the presence of a base such as triethylamine . The reaction typically proceeds under mild conditions and yields the desired product with high purity. Industrial production methods may involve the use of flow microreactor systems, which offer advantages in terms of efficiency, versatility, and sustainability compared to traditional batch processes .
Chemical Reactions Analysis
1-(Tert-butoxycarbonyl)piperidine-2-carboxylic acid undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidation products, depending on the reagents and conditions used.
Reduction: Reduction reactions can be carried out to remove the Boc protecting group, yielding the free amine.
Substitution: The compound can undergo substitution reactions, where the Boc group is replaced by other functional groups.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions . Major products formed from these reactions include deprotected amines, substituted piperidines, and various oxidation products.
Scientific Research Applications
1-(Tert-butoxycarbonyl)piperidine-2-carboxylic acid has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of 1-(Tert-butoxycarbonyl)piperidine-2-carboxylic acid involves its role as a protecting group in organic synthesis. The Boc group protects the amine functionality during chemical reactions, preventing unwanted side reactions. The Boc group can be selectively removed under mild acidic conditions, revealing the free amine for further functionalization . The molecular targets and pathways involved in its mechanism of action are primarily related to its use in protecting and deprotecting amine groups in synthetic chemistry .
Comparison with Similar Compounds
1-(Tert-butoxycarbonyl)piperidine-2-carboxylic acid can be compared with other similar compounds, such as:
N-Boc-L-pipecolinic acid: Similar in structure but with different stereochemistry.
1-(tert-Butoxycarbonyl)piperidine: Lacks the carboxylic acid functionality.
4-Boc-piperazine-2-carboxylic acid: Contains a piperazine ring instead of a piperidine ring.
The uniqueness of 1-(Tert-butoxycarbonyl)piperidine-2-carboxylic acid lies in its specific combination of the Boc protecting group and the piperidine ring, making it a valuable intermediate in organic synthesis .
Biological Activity
N-Boc-2-piperidinecarboxylic acid, a derivative of piperidine, is a compound of significant interest in medicinal chemistry and organic synthesis. This article explores its biological activity, applications in drug development, and mechanisms of action based on diverse research findings.
This compound has the molecular formula C₁₁H₁₉NO₄ and a molecular weight of 229.27 g/mol. It is characterized by a piperidine ring and a tert-butoxycarbonyl (Boc) protecting group, which enhances its stability and versatility in organic reactions. The synthesis typically involves protecting the amine group in 2-piperidinecarboxylic acid using di-tert-butyl dicarbonate (Boc₂O) in an organic solvent like dichloromethane, often in the presence of a base such as triethylamine .
Biological Activity
This compound serves primarily as a precursor in the synthesis of various pharmaceutical compounds. Its role as a protecting group allows for selective functionalization of the piperidine ring, which is crucial for designing biologically active molecules. Notably, it has been identified as an essential intermediate in the synthesis of cobimetinib, a medication used in cancer therapy .
The compound's biological activity can be attributed to its ability to stabilize reactive intermediates during chemical reactions. This stabilization is vital for developing compounds that target specific biological pathways. Research indicates that modifications to the structure of this compound can lead to derivatives with varying degrees of biological activity .
Applications in Drug Development
This compound is integral to synthesizing various bioactive compounds, particularly those involved in treating cancer and other diseases. Its derivatives have shown potential in:
- Antimicrobial Activity : Some derivatives exhibit antibacterial properties against both Gram-positive and Gram-negative bacteria, making them candidates for antibiotic development .
- Anticancer Activity : Its role in synthesizing cobimetinib highlights its potential in cancer treatment strategies .
- Chiral Building Blocks : The compound's chiral nature allows it to be used as a building block in asymmetric synthesis, contributing to the development of new therapeutic agents .
Comparative Analysis with Similar Compounds
The following table summarizes this compound's structural similarities with related compounds and their unique features:
Compound Name | Similarity | Key Features |
---|---|---|
(2S,4R)-1-(tert-Butoxycarbonyl)-4-hydroxypiperidine-2-carboxylic acid | 0.97 | Hydroxyl substitution enhances solubility |
1-(tert-Butoxycarbonyl)-4-oxopiperidine-2-carboxylic acid | 0.95 | Contains a ketone functionality |
1-tert-Butyl 2-methyl piperidine-1,2-dicarboxylate | 0.95 | Dicarboxylate structure increases reactivity |
(R)-1-tert-Butyl 2-methyl piperidine-1,2-dicarboxylate | 0.95 | Chiral center contributes to unique biological activity |
Case Studies and Research Findings
Several studies have explored the biological implications of this compound and its derivatives:
- Synthesis of Novel Heterocycles : Research demonstrated the synthesis of methyl 3-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates as novel heterocyclic amino acids, showcasing the compound's versatility in creating complex structures .
- Antimicrobial Peptides : Investigations into antimicrobial peptides derived from similar structures revealed promising antibacterial activity against resistant strains, indicating potential therapeutic applications for N-Boc derivatives .
- Pharmacological Studies : Studies have highlighted how structural modifications can enhance or alter the pharmacological profiles of compounds derived from this compound, emphasizing its importance in drug design .
Properties
IUPAC Name |
1-[(2-methylpropan-2-yl)oxycarbonyl]piperidine-2-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19NO4/c1-11(2,3)16-10(15)12-7-5-4-6-8(12)9(13)14/h8H,4-7H2,1-3H3,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JQAOHGMPAAWWQO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCCC1C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70922705 | |
Record name | 1-(tert-Butoxycarbonyl)piperidine-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70922705 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
98303-20-9, 118552-55-9 | |
Record name | N-Boc-DL-pipecolic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0098303209 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1-(tert-Butoxycarbonyl)piperidine-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70922705 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-(tert-Butoxycarbonyl)-2-piperidinecarboxylic Acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | N-Boc-DL-pipecolic acid | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/E2P5PJ52SH | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.